2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride
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Description
Scientific Research Applications
Intramolecular Hydrogen Bonding and Tautomerism
Research on related compounds, such as N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, has investigated intramolecular hydrogen bonding and tautomerism. These compounds demonstrate a balance between phenol–imine and keto–amine forms in various solvents, indicating potential applications in studying tautomeric equilibria and hydrogen bonding dynamics (Nazır et al., 2000).
Pyrrole and Pyrrole Derivatives
Pyrrole, a core structure in many biological molecules, including heme and chlorophyll, has been extensively studied. Derivatives of pyrrole are often synthesized through condensation reactions and have applications ranging from conductive films in polypyrroles to solvents and intermediates in pyrrolidinones (Anderson & Liu, 2000).
Supramolecular Synthons for Crystal Engineering
Pyrrole-2-carboxylates exhibit self-assembly into hexagonal and grid supramolecular structures. This demonstrates the potential of pyrrole derivatives in crystal engineering and the development of novel supramolecular synthons (Yin & Li, 2006).
Redox-Annulations in Cyclic Amines
Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process highlights the synthetic utility of pyrrole derivatives in forming ring-fused pyrrolines and pyrroles, showing their applicability in organic synthesis (Kang et al., 2015).
Amine Coupling and Pyrrole Synthesis
Various pyrrole derivatives, including 2-(1-ethylthioethenyl)pyrroles, are synthesized through coupling with amines. These syntheses demonstrate the versatility of pyrrole derivatives in creating functionalized compounds for potential pharmaceutical or material science applications (Trofimov et al., 2007).
CO2 Capture by Amine-Based Porous Polymers
An amine-functionalized, crosslinked porous polymer, synthesized using pyrrole, shows high selectivity and capacity for CO2 capture in the presence of water. This research highlights the potential of pyrrole derivatives in environmental applications, particularly in carbon capture technologies (Abdelnaby et al., 2018).
Properties
IUPAC Name |
2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-13-7-8(4-5-11)9-3-2-6-12-10(9)13;/h2-3,6-7H,4-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBBVQJOCSLEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060008-06-0 |
Source
|
Record name | 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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